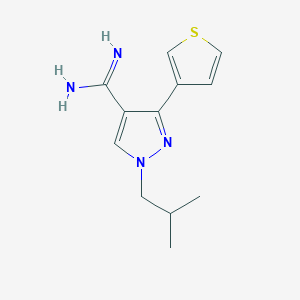

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Description

Properties

Molecular Formula |

C12H16N4S |

|---|---|

Molecular Weight |

248.35 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-thiophen-3-ylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C12H16N4S/c1-8(2)5-16-6-10(12(13)14)11(15-16)9-3-4-17-7-9/h3-4,6-8H,5H2,1-2H3,(H3,13,14) |

InChI Key |

XCUROQHBVVPPSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CSC=C2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Pyrazole Ring

- Starting Materials : Hydrazine derivatives and dicarbonyl compounds (e.g., 1,3-diketones).

- Reaction Conditions : Typically involves heating in a solvent like ethanol or methanol.

- Example Reaction :

$$

\text{Hydrazine} + \text{1,3-Diketone} \rightarrow \text{Pyrazole}

$$

Step 2: Introduction of the Thiophen-3-yl Group

Step 3: Isobutyl Substitution

Step 4: Carboximidamide Formation

- Method : Reaction with carboximidamide-forming reagents.

- Reagents : Cyanamide or similar reagents.

- Solvent : Water or aqueous organic mixtures.

Analysis of Reaction Conditions

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Pyrazole Formation | Ethanol, reflux | 70-80% | Requires careful control of temperature and time. |

| Thiophen-3-yl Introduction | Toluene/water, Pd catalyst | 60-70% | Requires precise control of catalyst and ligand conditions. |

| Isobutyl Substitution | DMF, K2CO3 | 80-90% | Base and solvent choice are critical for yield. |

| Carboximidamide Formation | Water, room temperature | 50-60% | pH control is essential for optimal yield. |

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboximidamide group to corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents include halides and nucleophiles such as amines or thiols.

Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce various substituents onto the thiophene ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can be contextualized by comparing it to analogs with variations in the 1-position substituent. Below is a detailed analysis using the closest analog identified in the evidence: 1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide .

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Implications

Substituent Effects :

- The isobutyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Its branched structure could sterically hinder interactions with target binding pockets.

- The 2-fluoroethyl group introduces a polar fluorine atom, which can alter electronic properties (e.g., dipole moments) and enhance metabolic stability via reduced oxidative degradation .

Molecular Weight :

- The target compound’s higher molecular weight (~248.36 vs. 238.29 g/mol) reflects the larger isobutyl substituent. This difference could influence pharmacokinetic parameters such as volume of distribution or half-life.

Synthetic Accessibility: The fluorinated analog is listed as a commercially available product (CAS: 2098090-05-0) with ≥95% purity, suggesting established synthetic protocols .

Theoretical vs. Empirical Data

While the fluorinated analog has documented commercial availability and purity, the target compound’s properties are extrapolated from structural trends. For example:

- Lipophilicity (LogP) : Isobutyl substitution likely increases LogP compared to 2-fluoroethyl, impacting bioavailability.

- Biological Activity : Thiophene and carboximidamide groups are common in kinase inhibitors or antimicrobial agents, but substituent-specific effects require experimental validation.

Biological Activity

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a novel compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can be represented as follows:

This structure includes an isobutyl group and a thiophene ring, which contribute to its unique electronic properties and biological interactions.

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an inverse agonist at cannabinoid receptors, particularly the CB1 receptor, which is implicated in various physiological processes including pain modulation and appetite regulation.

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class, including 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole derivatives, exhibit significant anti-inflammatory activity. For instance, related compounds have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Effects

The analgesic effects of this compound may be attributed to its interaction with the endocannabinoid system. Studies have demonstrated that similar pyrazole derivatives can alleviate pain in various animal models, indicating that 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide could also possess these properties.

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds structurally similar to 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole have exhibited cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer) with IC50 values ranging from micromolar to sub-micromolar concentrations . These findings highlight the need for further investigation into the specific anticancer mechanisms of this compound.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 10e | JAK2/3 inhibition | 0.166 μM (JAK2) | |

| Various pyrazoles | Anti-inflammatory (TNF-α inhibition) | Up to 85% at 10 μM | |

| Compound 4b | Antimicrobial | Effective against multiple strains |

These studies illustrate the diverse biological activities associated with pyrazole derivatives and suggest that 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide may share similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include condensation of substituted hydrazines with β-keto esters or nitriles, followed by functionalization of the pyrazole ring. Critical conditions include:

- Solvents: Ethanol or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency.

- Catalysts: Triethylamine (TEA) to facilitate nucleophilic substitutions or condensations.

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress and ensure completion .

- Structural Confirmation : Post-synthesis, intermediates and final products are purified via column chromatography and characterized using spectroscopic techniques.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the pyrazole ring substitution pattern, isobutyl group integration, and thiophene moiety connectivity.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboximidamide NH stretching at ~3300 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typically required for biological assays) .

Q. What is the hypothesized mechanism of action for this compound’s biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer : The compound likely interacts with biological targets via:

- Enzyme Inhibition : Molecular docking studies suggest binding to active sites of kinases or cytochrome P450 enzymes, disrupting catalytic activity.

- Receptor Modulation : The thiophene moiety may engage in π-π stacking with aromatic residues in receptor pockets (e.g., G-protein-coupled receptors).

- Validation : Dose-response assays (IC50/EC50 determination) and Western blotting are used to confirm target modulation .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction parameters for improved yield and selectivity?

- Methodological Answer :

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design reduces the number of experiments while capturing interactions between variables.

- Response Surface Methodology (RSM) : Models nonlinear relationships to pinpoint optimal conditions (e.g., 60–70°C, pH 7–8).

- Case Study : A study on pyrazole derivatives achieved a 22% yield increase by optimizing solvent polarity and reaction time using DoE .

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities predicted by docking.

- Metabolic Stability Tests : Address discrepancies caused by in vitro vs. in vivo metabolism (e.g., cytochrome P450 interactions).

- Structural Dynamics : Molecular dynamics simulations can reveal conformational changes in targets not accounted for in rigid docking models .

Q. What computational strategies enhance the prediction of this compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) predicts reaction pathways, such as tautomerization of the carboximidamide group.

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method explore possible intermediates and transition states.

- ICReDD Workflow : Combines quantum calculations, machine learning, and experimental feedback to accelerate reaction optimization (e.g., identifying stable pH ranges) .

Q. How can researchers mitigate side reactions during functionalization of the pyrazole ring?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) during thiophene coupling.

- Temperature Control : Lower temperatures (<0°C) reduce unwanted nucleophilic attacks.

- Selective Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4) improve regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.